molecular formula C11H23BrO5 B609269 m-PEG5-bromide CAS No. 854601-80-2

m-PEG5-bromide

Cat. No.: B609269
CAS No.: 854601-80-2
M. Wt: 315.2
InChI Key: BYGAERKSEUTLAH-UHFFFAOYSA-N
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Description

m-PEG5-bromide: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a bromide group attached to a PEG chain consisting of five ethylene glycol units. The molecular formula of this compound is C11H23BrO5, and it has a molecular weight of 315.2 g/mol . This compound is commonly used as a linker in various chemical and biological applications due to its hydrophilic nature and the reactivity of the bromide group.

Mechanism of Action

Target of Action

m-PEG5-bromide is a PEG linker containing a bromide group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in this compound serves as a very good leaving group for these reactions .

Mode of Action

The bromide group in this compound acts as a leaving group, making it highly reactive towards nucleophiles . This allows this compound to form covalent bonds with target molecules through nucleophilic substitution reactions . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Biochemical Pathways

This compound is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by this compound are those involved in protein degradation .

Pharmacokinetics

The hydrophilic peg spacer in this compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular functions and potentially leading to therapeutic effects .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of nucleophiles . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . The presence of nucleophiles in the environment is crucial for this compound to undergo nucleophilic substitution reactions .

Safety and Hazards

M-PEG5-bromide is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

M-PEG5-bromide is used in medical research, drug-release, nanotechnology, and new materials research, as well as cell culture . It is also used in the synthesis of PROTACs , which are a promising area of research for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-bromide typically involves the reaction of a PEG chain with a brominating agent. One common method is the reaction of methoxy polyethylene glycol (m-PEG) with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. These reactions can be used to introduce various functional groups into the PEG chain .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with a thiol results in the formation of a thioether, while reaction with an amine yields an amine-PEG derivative .

Comparison with Similar Compounds

Uniqueness: m-PEG5-bromide is unique due to the presence of the bromide group, which is a very good leaving group for nucleophilic substitution reactions. This makes it particularly useful for introducing a wide range of functional groups into the PEG chain .

Properties

IUPAC Name

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGAERKSEUTLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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